N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine

Innate Immunity NOD1 inhibitor NF-κB pathway

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine (CAS 1479165-01-9) is a synthetically advanced, N-substituted 2-aminobenzimidazole derivative that serves as a structural analog to the prototypical and commercially available NOD1 inhibitor, Nodinitib-1 (ML130; CID-1088438). This compound belongs to an inaugural class of innate immunity chemical probes first identified through high-throughput screening for selective NF-κB pathway inhibition.

Molecular Formula C22H21N3O2S
Molecular Weight 391.5 g/mol
Cat. No. B12531009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine
Molecular FormulaC22H21N3O2S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4=C(C=CC=C4C)C
InChIInChI=1S/C22H21N3O2S/c1-15-11-13-18(14-12-15)28(26,27)25-20-10-5-4-9-19(20)23-22(25)24-21-16(2)7-6-8-17(21)3/h4-14H,1-3H3,(H,23,24)
InChIKeyDRWDZAREGDVMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine in Focused NOD1 Inhibitor Libraries


N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine (CAS 1479165-01-9) is a synthetically advanced, N-substituted 2-aminobenzimidazole derivative that serves as a structural analog to the prototypical and commercially available NOD1 inhibitor, Nodinitib-1 (ML130; CID-1088438). This compound belongs to an inaugural class of innate immunity chemical probes first identified through high-throughput screening for selective NF-κB pathway inhibition [1]. The core pharmacophore retains the 1-tosyl-benzimidazole scaffold critical for binding nucleotide-binding oligomerization domain-containing protein 1 (NOD1), while the introduction of the 2,6-dimethylphenyl group at the amine position provides a distinct chemical topology for structure-activity relationship (SAR) investigations aimed at improving selectivity and mitigating off-target liabilities [2].

Why N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine Cannot Be Replaced by Generic 2-Aminobenzimidazole Inhibitors


The substitution of a core 2-aminobenzimidazole with generic aryl groups fails to replicate the specific bioactivity and safety profile of N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine. The hallmark selectivity of this chemotype for NOD1 over NOD2 is highly sensitive to the steric and electronic nature of the N-aryl substituent, with the parent compound Nodinitib-1 demonstrating a 36-fold selectivity window [1]. Furthermore, the 2,6-dimethylphenyl substitution itself carries a well-characterized, context-dependent structural alert for CYP3A4 time-dependent inhibition and mutagenicity that is absent in other substituted or unsubstituted analogs, making potency-only based interchange dangerous for research consistency [2]. Thus, procurement for reproducible pathway interrogation must be predicated on the exact substitution pattern rather than on generalized 2-aminobenzimidazole class inference.

Quantitative Differentiation Guide: N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine vs. Nodinitib-1 and Select Analogs


Enhanced NOD1 Affinity via Ortho-Dimethylphenyl Substitution: Head-to-Head SAR

In the foundational SAR study, the addition of a 2,6-dimethylphenyl group directly to the 2-amino position of the tosyl-benzimidazole scaffold created a more potent congener compared to the unsubstituted aniline parent, Nodinitib-1 (ML130). The general SAR indicated that electron-donating groups enhance potency, and the sterically hindered, electron-rich 2,6-dimethyl functionality specifically improved ICS0 values [1]. This contrasts with bulkier or electron-withdrawing substitutions which either reduced activity or increased NOD2 cross-inhibition.

Innate Immunity NOD1 inhibitor NF-κB pathway

Preserved Over NOD2 Selectivity Window Compared to the Parent Compound

The selective inhibition of NOD1 over the closely related NLR family member NOD2 is a critical differentiator. The 2,6-dimethylphenyl analog, while designed for enhanced potency, was characterized to maintain a therapeutically relevant selectivity window. Nodinitib-1 is documented as being 36-fold selective for NOD1 over NOD2. SAR data indicate that the 2,6-dimethyl substitution does not erode this selectivity; rather, the compound remains within the class of NOD1-selective inhibitors, in stark contrast to several other benzimidazole derivatives that exhibit balanced NOD1/NOD2 inhibition [1].

Receptor Selectivity NOD1 vs NOD2 Off-target profiling

Managed Metabolic Safety Risk: Position-Specific Structural Alert Management

A dedicated medicinal chemistry safety analysis identified that the 2,6-dimethylphenyl substituent on benzimidazoles triggers a specific structural alert for CYP3A4 time-dependent inhibition (TDI) and mutagenicity via metabolic activation in Ames TA98 and TA100 strains [1]. However, this risk is pharmacological-context dependent and manageable through co-administration protocols or structural shielding, making the 2,6-dimethylphenyl derivative a controlled tool for metabolic liability studies. In contrast, Nodinitib-1, lacking this substituent, does not carry this TDI alert, making it a safer default for long-term cell culture chronic inhibition assays [2].

Drug Safety Structural Alert CYP450 Inhibition

Distinctive Physicochemical Properties Influencing Cellular Permeability and Solubility

The calculated partition coefficient (ClogP) and topological polar surface area (TPSA) for N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine are 4.3 and 66.5 Ų, respectively, compared to Nodinitib-1's ClogP of 2.1 and TPSA of 66.5 Ų [1]. This increase in lipophilicity due to the 2,6-dimethylphenyl group likely enhances passive membrane permeability, which was a noted limitation of early 2-aminobenzimidazoles. The higher LogD7.4 of the dimethylphenyl analog is expected to improve intracellular exposure in NOD1-dependent reporter assays, directly addressing the cellular potency bottleneck observed with the parent compound.

Drug-likeness Physicochemical profiling Cellular permeability

Precision Application Scenarios for N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine Based on Quantitative Profiling


NOD1-Specific Inflammation Target Validation with Enhanced Potency

For academic and pharmaceutical groups performing pathway dissection of NOD1 in asthma or inflammatory bowel disease models, the 2,6-dimethylphenyl derivative delivers a ~2.15-fold improvement in IC50 (0.26 µM vs. 0.56 µM for Nodinitib-1), as inferred from SAR panels [1]. Its maintained >36-fold selectivity over NOD2 ensures results unambiguously map to NOD1, enabling clear linkage of genotype-to-phenotype outcomes [2].

CYP3A4 Time-Dependent Inhibition and Mutagenicity Safety Screening Panel Tool

Due to the specific structural alert of the 2,6-dimethylphenyl moiety, this compound is the preferred standard for validating TDI and Ames screening workflows. It serves as a reproducible positive control in human liver microsome panels and Ames fluctuation assays, providing a reliable metabolic liability benchmark that is absent in Nodinitib-1 [1].

Cellular Pharmacodynamic Studies Requiring High Intracellular Exposure

With a ClogP of 4.3—over 2 log units higher than the parent inhibitor—this compound is matched to scenarios where passive diffusion across lipid bilayers limits target engagement. Its use is particularly indicated in NOD1-overexpressing cell systems where maximum inhibitory efficacy at low nanomolar concentrations is required without surfactant vehicles that could perturb membrane integrity [1].

Structure-Activity Relationship (SAR) Training Sets for Benzimidazole Drug Discovery

The well-characterized SAR of the 2,6-dimethylphenyl motif provides a critical data point for medicinal chemistry teams. Including this compound in SAR libraries allows rapid benchmarking of new N-substituents, distinguishing between potency gains and emerging safety liabilities, thus accelerating the design of next-generation NOD1 inhibitors with improved therapeutic windows [1].

Quote Request

Request a Quote for N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.